N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Description
N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of an iodophenyl group, a methylbenzyl group, and a methylsulfonyl group attached to a glycinamide backbone
Properties
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-13-5-3-4-6-14(13)11-19-17(21)12-20(24(2,22)23)16-9-7-15(18)8-10-16/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGJRDKJFJWZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the iodophenyl and methylbenzyl intermediates. The iodophenyl group can be introduced through electrophilic halogenation of phenol with iodine . The methylbenzyl group can be synthesized through Friedel-Crafts alkylation of toluene. The final step involves coupling these intermediates with glycinamide under appropriate reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis . These systems allow for better control over reaction conditions and higher yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, phenyl derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may facilitate binding to these targets, while the methylsulfonyl group can modulate the compound’s reactivity and stability. The overall effect is determined by the compound’s ability to interfere with or enhance specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodophenyl derivatives and glycinamide-based molecules. Examples are:
- 2-iodophenol
- 3-iodophenol
- 4-iodophenol
Uniqueness
N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the iodophenyl group enhances its potential for targeted interactions, while the methylsulfonyl group provides additional stability and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
